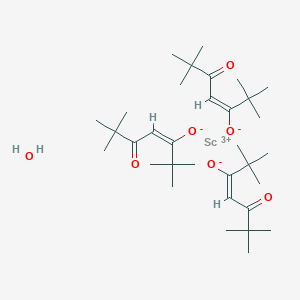
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C7H2Br2F4O. This compound is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2,5-difluoro-3-(difluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and bases (e.g., potassium carbonate).
Coupling Reactions: Palladium catalysts, arylboronic acids (for Suzuki-Miyaura), alkenes (for Heck), and bases (e.g., potassium phosphate).
Reduction Reactions: Palladium on carbon (Pd/C), hydrogen gas, and solvents like ethanol.
Major Products
Substitution Reactions: Formation of substituted benzene derivatives.
Coupling Reactions: Formation of biaryl compounds.
Reduction Reactions: Formation of 2,5-difluoro-3-(difluoromethoxy)benzene.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and polymers.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential drug candidates.
Industry: In the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. In coupling reactions, the compound forms biaryl linkages through palladium-catalyzed cross-coupling processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Similar structure but lacks the difluoromethoxy group.
1,4-Dibromo-2,3-difluorobenzene: Similar structure with different fluorine substitution pattern.
1,4-Dibromo-3-(difluoromethoxy)benzene: Similar structure but lacks the 2,5-difluoro substitution.
Uniqueness
1,4-Dibromo-2,5-difluoro-3-(difluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and difluoro groups, which can influence its reactivity and the types of reactions it can undergo. This combination of substituents makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specific properties.
Eigenschaften
Molekularformel |
C7H2Br2F4O |
|---|---|
Molekulargewicht |
337.89 g/mol |
IUPAC-Name |
1,4-dibromo-3-(difluoromethoxy)-2,5-difluorobenzene |
InChI |
InChI=1S/C7H2Br2F4O/c8-2-1-3(10)4(9)6(5(2)11)14-7(12)13/h1,7H |
InChI-Schlüssel |
FGXZUZRVCKKFBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)F)OC(F)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


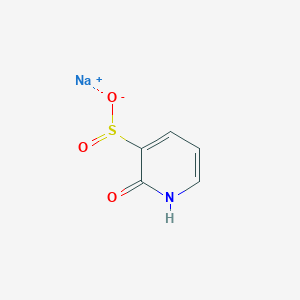
![2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B13119620.png)
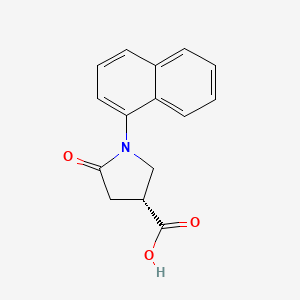
![6-Fluorobenzo[e][1,2,4]triazin-3-amine](/img/structure/B13119648.png)

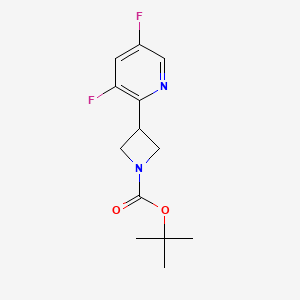
![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)

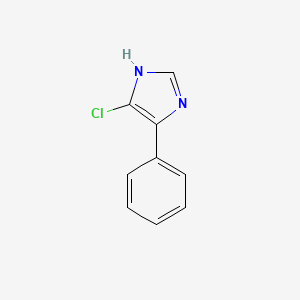


![3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B13119684.png)

